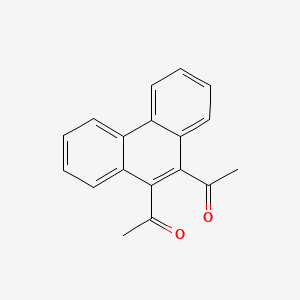
1-(10-Acetylphenanthren-9-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10-Acetylphenanthren-9-yl)ethan-1-one is an organic compound with the molecular formula C16H12O. . This compound is characterized by its phenanthrene core structure, which is a polycyclic aromatic hydrocarbon, and an acetyl group attached to the 9th position of the phenanthrene ring.
Preparation Methods
The synthesis of 1-(10-Acetylphenanthren-9-yl)ethan-1-one can be achieved through various methods. One common synthetic route involves the Friedel-Crafts acylation of phenanthrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Chemical Reactions Analysis
1-(10-Acetylphenanthren-9-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(10-Acetylphenanthren-9-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(10-Acetylphenanthren-9-yl)ethan-1-one involves its interaction with biological molecules. In the context of photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death . Its ability to intercalate into DNA also plays a role in its biological activity, affecting DNA replication and transcription .
Comparison with Similar Compounds
1-(10-Acetylphenanthren-9-yl)ethan-1-one can be compared with other similar compounds such as:
9-Acetylanthracene: This compound has a similar structure but with an anthracene core instead of phenanthrene.
1-(Phenanthren-9-yl)ethan-1-one: This compound lacks the acetyl group and has different reactivity and applications.
9-Phenanthrenecarboxaldehyde: This compound has an aldehyde group instead of an acetyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(10-acetylphenanthren-9-yl)ethanone |
InChI |
InChI=1S/C18H14O2/c1-11(19)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)12(2)20/h3-10H,1-2H3 |
InChI Key |
XGCFMOHGSRJWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


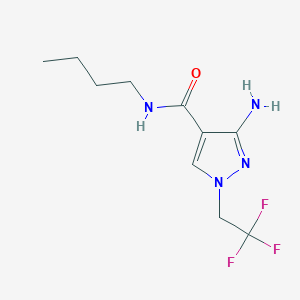
![benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742289.png)
![1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11742294.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11742299.png)
![3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11742304.png)
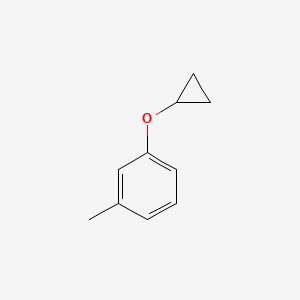
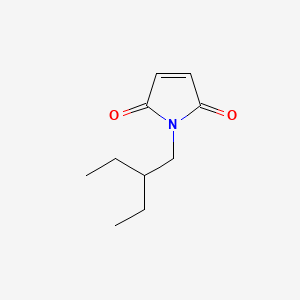
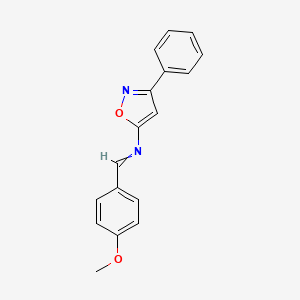
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11742324.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742325.png)
![4-({[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742331.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742338.png)
amine](/img/structure/B11742341.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11742342.png)
